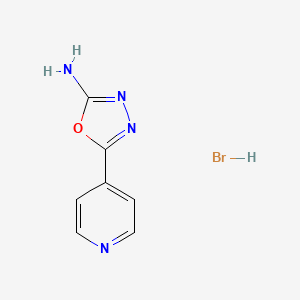

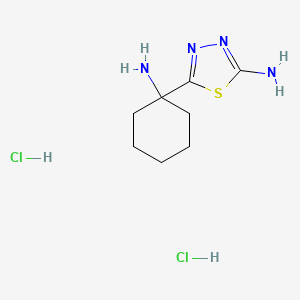

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine dihydrochloride; 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of aminocyclohexyl compounds . These are organic compounds containing a cyclohexane ring substituted with an amino group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, amines and their derivatives can be synthesized through various methods . For instance, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación

1. Synthesis of Azole Derivatives

Petkevich et al. (2021) demonstrated the synthesis of 2-amino-1,3,4-thiadiazoles through the transformation of arylisoxazole- and dichloroisothiazole-carboxylic acids. The research underscores the biological potential of these compounds due to their multi-azole ring structures, indicating their importance in medicinal chemistry (Petkevich et al., 2021).

2. Anticancer Potential

Krishna et al. (2020) highlighted the synthesis and evaluation of 1,3,4-thiadiazole derivatives, specifically focusing on their anticancer properties. Their research involved the design and synthesis of novel thiadiazole derivatives, which demonstrated significant anticancer activity in both in vitro and in vivo settings (Krishna et al., 2020).

3. Antimicrobial Properties

Several studies have focused on the antimicrobial potential of 1,3,4-thiadiazole derivatives. For instance, Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, revealing moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014). Additionally, Purohit et al. (2011) synthesized 1,3,4-thiadiazoles and thiadiazines with a 1,2,4-triazolo nucleus, exhibiting significant inhibition on bacterial and fungal growth (Purohit et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

5-(1-aminocyclohexyl)-1,3,4-thiadiazol-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S.2ClH/c9-7-12-11-6(13-7)8(10)4-2-1-3-5-8;;/h1-5,10H2,(H2,9,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHWSDWLDMPULV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NN=C(S2)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)

![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)

![2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90%](/img/structure/B6336091.png)